![molecular formula C20H24N2O2 B4426294 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4426294.png)
1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine, also known as p-MPP, is a synthetic compound that belongs to the family of piperazines. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology.
Wirkmechanismus
The mechanism of action of 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine is primarily mediated through its interaction with the serotonin 5-HT1A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of mood, anxiety, and other physiological processes. P-MPP acts as a potent agonist of this receptor, which results in the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
P-MPP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to induce a dose-dependent reduction in locomotor activity, which is consistent with its anxiolytic and sedative effects. P-MPP has also been shown to produce a dose-dependent increase in serotonin levels in the brain, which is consistent with its role as a 5-HT1A receptor agonist.
Vorteile Und Einschränkungen Für Laborexperimente
P-MPP has several advantages as a research tool, including its high potency and selectivity for the serotonin 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine, including the development of more selective and potent analogs for use in basic and clinical research. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various fields. Finally, the development of new methods for the synthesis and purification of this compound may lead to more efficient and cost-effective production of this valuable research tool.
Wissenschaftliche Forschungsanwendungen
P-MPP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine has been shown to act as a potent and selective serotonin 5-HT1A receptor agonist, which makes it a potential candidate for the treatment of anxiety, depression, and other psychiatric disorders. In oncology, this compound has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-10-19(11-9-16)24-17(2)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJSRXURYKTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



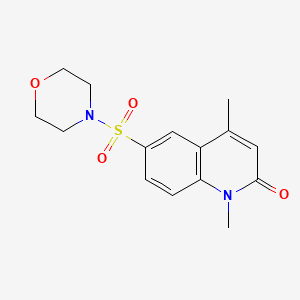
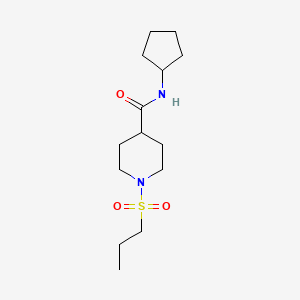
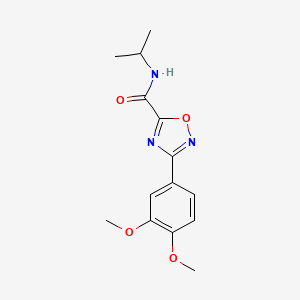
![3-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-2-chloro-6-methoxyphenol](/img/structure/B4426235.png)
![1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4426243.png)
![4-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4426261.png)
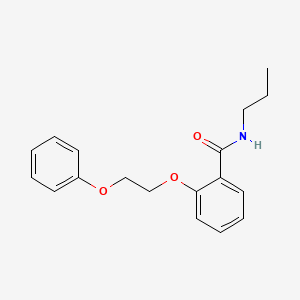
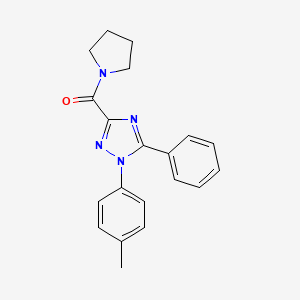
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4426283.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4426290.png)
![N-butyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4426302.png)
![N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide](/img/structure/B4426308.png)
![[4-(cyclopropylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B4426312.png)
![({1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B4426320.png)